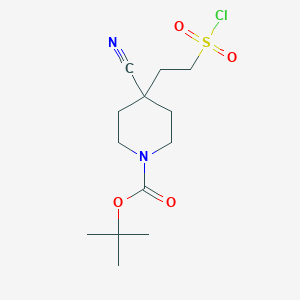

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate

Description

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carboxylate group at the 1-position, a cyano substituent at the 4-position, and a 2-chlorosulfonylethyl side chain. This compound is structurally complex, combining reactive functional groups (chlorosulfonyl and cyano) that enhance its utility in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The chlorosulfonyl group confers electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions, while the cyano group may stabilize intermediates or participate in cyclization reactions .

Properties

IUPAC Name |

tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN2O4S/c1-12(2,3)20-11(17)16-7-4-13(10-15,5-8-16)6-9-21(14,18)19/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVUWKILJVMIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCS(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

Addition of the Chlorosulfonylethyl Group: The chlorosulfonylethyl group can be added through a sulfonylation reaction using chlorosulfonic acid and an appropriate alkylating agent.

Protection with Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorosulfonylethyl group.

Scientific Research Applications

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl piperidine carboxylate core but differ in substituents, which influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Biological Activity

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique chemical structure and potential biological activities. This article discusses its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈ClN₂O₄S

- Molecular Weight : 297.80 g/mol

This structure includes a piperidine ring, a tert-butyl group, a cyanide group, and a chlorosulfonylethyl moiety, contributing to its reactivity and biological interactions.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors such as 1,5-diaminopentane.

- Introduction of the Cyanide Group : Nucleophilic substitution with sodium cyanide.

- Addition of the Chlorosulfonylethyl Group : Sulfonylation using chlorosulfonic acid.

These synthetic methods allow for the production of the compound in a laboratory setting, facilitating further biological studies.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, influencing various cellular processes. However, detailed studies are necessary to elucidate the precise mechanisms at play.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related piperidine derivatives demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

Preliminary studies have explored the antitumor potential of piperidine derivatives. For instance, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, there is interest in investigating its effects on neurotransmitter systems. Research has suggested that piperidine derivatives can influence dopamine and serotonin receptors, which may have implications for treating neurological disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study (2023) | Demonstrated that related piperidine compounds inhibited growth in E. coli and S. aureus strains. |

| Antitumor Activity (2022) | Showed that similar compounds reduced tumor cell viability by inducing apoptosis in vitro. |

| Neuropharmacological Effects (2023) | Found potential modulation of serotonin receptors, indicating possible antidepressant effects. |

Q & A

What are the optimal synthetic routes and critical parameters for synthesizing tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate?

Basic Research Question

Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Functionalization : Introducing the cyano group via nucleophilic substitution or cyanation reactions under inert atmospheres .

- Sulfonylation : Reacting with chlorosulfonyl agents (e.g., ClSO₂R) in anhydrous solvents like dichloromethane or THF. Temperature control (<0°C to room temperature) minimizes side reactions .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic/basic deprotection .

Critical Parameters : - Purity of intermediates (monitored via TLC/HPLC ≥95% ).

- Reaction time (24–72 hours for sulfonylation ).

- Solvent selection (polar aprotic solvents enhance reactivity of chlorosulfonyl groups ).

How can researchers characterize the structural integrity and purity of this compound?

Basic Research Question

Methodology :

- NMR Spectroscopy : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 3.0–4.0 ppm ).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₂ClN₂O₄S: calculated 349.1056 ).

- HPLC : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Tip : X-ray crystallography (via SHELX programs ) resolves stereochemical ambiguities in crystalline derivatives.

What are the stability profiles of this compound under varying experimental conditions?

Advanced Research Question

Key Findings :

- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in inert atmospheres .

- Hydrolytic Sensitivity : The chlorosulfonyl group hydrolyzes in aqueous media (t₁/₂ = 2 hours at pH 7.4 ). Use anhydrous conditions for reactions.

- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; amber vials recommended .

Mitigation : Stabilize via lyophilization or inclusion of radical scavengers (e.g., BHT) in storage .

How should researchers address contradictions in reported reaction yields or spectroscopic data?

Advanced Research Question

Case Study : Discrepancies in sulfonylation yields (40–85% ) may arise from:

- Impurity Interference : Residual moisture or oxidizing agents alter reaction pathways.

- Analytical Variability : NMR solvent (CDCl₃ vs. DMSO-d₆) shifts peak positions .

Resolution Strategies : - Reproduce reactions using standardized protocols (e.g., strict moisture control ).

- Cross-validate data with multiple techniques (e.g., IR for sulfonyl group confirmation ).

What safety protocols are essential for handling the chlorosulfonyl moiety?

Basic Research Question

Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (CLP Category 4 acute toxicity ).

- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact ).

- Spill Management : Neutralize chlorosulfonyl residues with sodium bicarbonate before disposal .

What reaction mechanisms involve the chlorosulfonyl group in medicinal chemistry applications?

Advanced Research Question

The chlorosulfonyl group acts as:

- Electrophilic Center : Reacts with amines/thiols to form sulfonamides/sulfonyl thioethers (common in protease inhibitors ).

- Leaving Group : Participates in nucleophilic aromatic substitution (e.g., with pyridines ).

Kinetic Studies : Monitor reaction progress via stopped-flow spectroscopy or LC-MS .

How is this compound utilized in drug discovery pipelines?

Advanced Research Question

Applications :

- Intermediate : Synthesize kinase inhibitors or GPCR modulators via sulfonamide coupling .

- Protease Studies : Acts as a covalent inhibitor scaffold (e.g., targeting SARS-CoV-2 Mpro ).

Biological Assays : - IC₅₀ determination using fluorescence-based enzymatic assays .

- Binding affinity measured via surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.